molecular formula C18H16F3NO5S2 B12614913 4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]benzamide

4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]benzamide

Cat. No.: B12614913
M. Wt: 447.5 g/mol
InChI Key: HCRCFROMUAOMOU-UHFFFAOYSA-N
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Description

4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]benzamide is a complex organic compound that features a benzamide core with sulfonyl and trifluoromethyl functional groups

Preparation Methods

The synthesis of 4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]benzamide typically involves multiple steps:

    Formation of the benzamide core: This can be achieved through the reaction of 4-(trifluoromethyl)aniline with benzoyl chloride under basic conditions.

    Introduction of the sulfonyl group: The benzamide intermediate is then reacted with a sulfonylating agent, such as sulfonyl chloride, to introduce the sulfonyl group.

    Cyclization to form the tetrahydrothiophene ring: The sulfonylated intermediate undergoes cyclization with a suitable thiol reagent to form the tetrahydrothiophene ring, followed by oxidation to introduce the dioxidotetrahydrothiophene moiety.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atoms or other functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents for these reactions include halogens, acids, and bases.

    Addition: Addition reactions can occur at the double bonds or other reactive sites within the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]benzamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Materials Science: Its functional groups can be used to modify surfaces or create new materials with desirable properties.

    Biological Studies: The compound can be used to study the effects of sulfonyl and trifluoromethyl groups on biological systems.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and trifluoromethyl groups can enhance binding affinity and specificity, while the benzamide core provides a stable scaffold for interaction. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds include other benzamides with sulfonyl and trifluoromethyl groups, such as:

  • 4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-[4-(fluoromethyl)phenyl]benzamide
  • 4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-[4-(chloromethyl)phenyl]benzamide
  • 4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-[4-(bromomethyl)phenyl]benzamide

The uniqueness of 4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]benzamide lies in the presence of the trifluoromethyl group, which can significantly influence its chemical properties and biological activity compared to its analogs.

Properties

Molecular Formula

C18H16F3NO5S2

Molecular Weight

447.5 g/mol

IUPAC Name

4-(1,1-dioxothiolan-3-yl)sulfonyl-N-[4-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C18H16F3NO5S2/c19-18(20,21)13-3-5-14(6-4-13)22-17(23)12-1-7-15(8-2-12)29(26,27)16-9-10-28(24,25)11-16/h1-8,16H,9-11H2,(H,22,23)

InChI Key

HCRCFROMUAOMOU-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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